Cas no 912331-84-1 (6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 6-CHLOROINDOLE-2-BORONIC ACID, PINACOL ESTER
- 6-chloro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-3-yl)-1H-indole
- MB14877
- SY358356
- F72108
- DTXSID10682311
- CS-0174982
- AKOS015999651
- A860573
- SCHEMBL3963108
- MFCD16295112
- 912331-84-1
- 6-Chloro-1H-indole-2-boronic Acid Pinacol Ester
- BS-23428
-
- MDL: MFCD16295112
- Inchi: 1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)12-7-9-5-6-10(16)8-11(9)17-12/h5-8,17H,1-4H3
- InChI Key: WYCUFMHCRJWJRE-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)NC(B1OC(C)(C)C(C)(C)O1)=C2
Computed Properties
- Exact Mass: 277.10400
- Monoisotopic Mass: 277.1040866g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.2Ų
Experimental Properties
- PSA: 34.25000
- LogP: 3.12050
6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199009077-1g |
6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
912331-84-1 | 95% | 1g |
$378.56 | 2023-08-31 | |
| TRC | C380790-25mg |
6-Chloroindole-2-boronic acid, pinacol ester |
912331-84-1 | 25mg |
$92.00 | 2023-05-18 | ||
| TRC | C380790-50mg |
6-Chloroindole-2-boronic acid, pinacol ester |
912331-84-1 | 50mg |
$150.00 | 2023-05-18 | ||
| TRC | C380790-100mg |
6-Chloroindole-2-boronic acid, pinacol ester |
912331-84-1 | 100mg |
$224.00 | 2023-05-18 | ||
| TRC | C380790-250mg |
6-Chloroindole-2-boronic acid, pinacol ester |
912331-84-1 | 250mg |
$397.00 | 2023-05-18 | ||
| Matrix Scientific | 092210-250mg |
6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, 95+% |
912331-84-1 | 95+% | 250mg |
$483.00 | 2023-09-09 | |
| Matrix Scientific | 092210-1g |
6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, 95+% |
912331-84-1 | 95+% | 1g |
$958.00 | 2023-09-09 | |
| Fluorochem | 215975-250mg |
6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
912331-84-1 | 95% | 250mg |
£282.00 | 2022-03-01 | |
| Fluorochem | 215975-1g |
6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
912331-84-1 | 95% | 1g |
£563.00 | 2022-03-01 | |
| abcr | AB273850-250 mg |
6-Chloroindole-2-boronic acid, pinacol ester, 96%; . |
912331-84-1 | 96% | 250mg |
€171.30 | 2023-04-26 |
6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Suppliers
6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS No. 912331-84-1)
The compound 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS No. 912331-84-1) is a highly specialized organic molecule with significant applications in the field of medicinal chemistry and materials science. This compound is characterized by its indole core structure, which is a heterocyclic aromatic system with a nitrogen atom at the 1-position. The indole moiety is further substituted at the 6-position with a chlorine atom and at the 2-position with a tetramethyl-dioxaborolane group. The combination of these substituents imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various research and industrial applications.
Recent studies have highlighted the potential of 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in the development of advanced materials for optoelectronic devices. The indole-based structure has been shown to exhibit excellent charge transport properties due to its conjugated π-system. Additionally, the presence of the dioxaborolane group enhances the molecule's stability under thermal and oxidative conditions. These attributes make it a promising candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
In the context of medicinal chemistry, 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has been explored as a potential lead compound for drug discovery. The indole scaffold is well-known for its ability to interact with various biological targets due to its aromaticity and nitrogen functionality. The substitution pattern in this compound allows for fine-tuning of pharmacokinetic properties such as solubility and bioavailability. Recent research has focused on its potential as an anti-inflammatory agent and its ability to modulate cellular signaling pathways associated with chronic diseases.
The synthesis of 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the indole core through cyclization reactions and subsequent functionalization with the dioxaborolane group using boronic ester chemistry. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in achieving high yields and purity levels.
From an environmental perspective, 6-Chloro-2-(4,4,5,tetramethyl-dioxaborolan)indole has been evaluated for its biodegradability and ecotoxicological profile. Initial studies suggest that it exhibits low toxicity to aquatic organisms under standard test conditions. However, further research is required to fully understand its long-term environmental impact and potential for sustainable use.
In conclusion,6-Chloro-2-(4,tetramethyl-dioxaborolan)indole (CAS No.91,twenty three three one-eight four-one) represents a versatile platform for exploring new chemical entities across multiple disciplines. Its unique structural features and favorable physicochemical properties position it as a valuable tool in both academic research and industrial applications.
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